molecular formula C29H25Cl3N2O2 B10872381 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10872381
M. Wt: 539.9 g/mol
InChI Key: JPGNHVUTNCOJSH-UHFFFAOYSA-N
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Description

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and chlorine substituents. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.

    Final modifications:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents such as halogens, nitrating agents, and sulfonating agents are used.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a model compound in studies of benzodiazepine chemistry and reactivity.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and related disorders.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.

Comparison with Similar Compounds

10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. The unique combination of chlorophenyl and dichlorophenyl groups in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Similar compounds include:

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds are widely used in clinical practice and have well-documented pharmacological profiles.

Properties

Molecular Formula

C29H25Cl3N2O2

Molecular Weight

539.9 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25Cl3N2O2/c1-29(2)15-23-27(25(35)16-29)28(18-9-12-20(31)21(32)14-18)34(24-6-4-3-5-22(24)33-23)26(36)13-17-7-10-19(30)11-8-17/h3-12,14,28,33H,13,15-16H2,1-2H3

InChI Key

JPGNHVUTNCOJSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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